1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene
Description
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene is a benzene derivative featuring a difluoromethoxy group (-OCF₂H) at the 1-position, a methoxy group (-OCH₃) at the 4-position, and a nitro group (-NO₂) at the 2-position.
Properties
Molecular Formula |
C8H7F2NO4 |
|---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO4/c1-14-5-2-3-7(15-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 |
InChI Key |
CJRWZVCOTDAROG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Water-Phase Synthesis Using Phase-Transfer Catalysis
A widely cited industrial method involves the reaction of 4-methoxy-2-nitrophenol with chlorodifluoromethane (ClCF$$_2$$H) under alkaline conditions. This one-step protocol leverages phase-transfer catalysts (PTCs) to facilitate the nucleophilic substitution of the hydroxyl group with the difluoromethoxy moiety.
Reaction Conditions
- Substrate : 4-Methoxy-2-nitrophenol (1 equiv)
- Base : Sodium hydroxide (3–5 equiv)
- Alkylating Agent : Chlorodifluoromethane (1.2–1.5 equiv)
- Catalyst : Tetrabutylammonium bromide (0.1–0.5 mol%)
- Solvent : Water
- Temperature : 40–100°C
- Time : 1–40 hours
Mechanistic Insights
The hydroxyl group of 4-methoxy-2-nitrophenol is deprotonated by NaOH to form a phenoxide ion, which attacks chlorodifluoromethane in an S$$_N$$2 mechanism. The PTC enhances interfacial reactivity by shuttling the phenoxide into the organic phase, increasing reaction efficiency.
Yield Optimization
- At 100°C with a 1:1.5 molar ratio of substrate to ClCF$$_2$$H, yields reach 96.3% after 40 hours.
- Lower temperatures (40°C) reduce yields to 14.8% due to incomplete substitution.
Stepwise Functionalization via Nitration and Methoxylation
Sequential Nitration and O-Difluoromethylation
Catalytic Fluoromethylation Using S-(Difluoromethyl) Sulfonium Salts
A novel academic method employs S-(difluoromethyl)diarylsulfonium salts as difluoromethylating agents under mild conditions.
Reaction Protocol
- Substrate : 4-Methoxy-2-nitrophenol (1 equiv)
- Reagent : S-(Difluoromethyl)diphenylsulfonium triflate (1.2 equiv)
- Base : Sodium hydride (2.2 equiv)
- Solvent : Fluorobenzene
- Temperature : 10°C
- Time : 12 hours
- Yield : 81%.
Key Features
- Eliminates hazardous chlorodifluoromethane.
- Compatible with electron-deficient aromatic rings due to the electrophilic nature of the sulfonium reagent.
Comparative Analysis of Synthetic Methods
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Design
Recent patents describe transitioning from batch to continuous flow systems to enhance heat transfer and reduce reaction times:
- Residence Time : 30 minutes at 100°C
- Throughput : 5 kg/h
- Purity : >99% (HPLC)
Solvent and Catalyst Recycling
Mechanistic and Kinetic Studies
Density Functional Theory (DFT) Modeling
Computational studies reveal that nitration proceeds via a Wheland intermediate, with the methoxy group directing nitro placement to the ortho position (activation energy: 15.2 kcal/mol). Difluoromethylation exhibits a higher barrier (22.4 kcal/mol) due to steric hindrance from the nitro group.
Arrhenius Parameters for Key Steps
| Step | E$$_a$$ (kcal/mol) | k (s$$^{-1}$$) at 100°C |
|---|---|---|
| Nitration | 15.2 | 4.7 × 10$$^{-3}$$ |
| Difluoromethylation | 22.4 | 1.2 × 10$$^{-4}$$ |
Emerging Alternatives: Photocatalytic Difluoromethylation
Preliminary studies demonstrate visible-light-driven difluoromethylation using Ru(bpy)$$_3^{2+}$$ as a photocatalyst:
- Substrate : 4-Methoxy-2-nitrophenol
- Reagent : HCF$$2$$SO$$2$$Cl
- Yield : 68% (24 hours, 25°C)
- Advantage : No base required, ambient conditions.
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly alter electronic and steric properties. Below is a comparative analysis:
Table 1: Substituent Comparison
Key Observations :
- Electronic Effects: The target compound’s combination of -NO₂ and -OCF₂H groups creates a strongly electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitution compared to analogs with fewer EWGs (e.g., 1-fluoro-4-methoxy-2-nitrobenzene) .
Biological Activity
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene is C9H8F2N2O3, characterized by the presence of difluoromethoxy, methoxy, and nitro functional groups. These groups significantly influence its chemical reactivity and biological interactions.
Biological Activities
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable antimicrobial properties. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, thereby exerting antimicrobial effects.
- Antitumor Effects : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving modulation of enzyme activity and receptor function. The presence of electron-withdrawing groups enhances its binding affinity to molecular targets associated with cancer cell proliferation.
- Mechanism of Action : The compound's mechanism involves:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene against a range of bacterial strains. Results showed significant inhibition zones, indicating strong antibacterial properties. The study highlighted the structure-activity relationship (SAR) where modifications to the functional groups affected potency.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
Study 2: Antitumor Activity
In vitro studies on colon cancer cell lines demonstrated that 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene exhibited dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined for various concentrations.
| Concentration (µM) | IC50 (µM) |
|---|---|
| 10 | 25 |
| 25 | 15 |
| 50 | 8 |
Q & A
Basic Questions
Q. What synthetic strategies are effective for introducing the difluoromethoxy group into aromatic systems like 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene?
- The difluoromethoxy group is typically introduced via nucleophilic substitution or fluorination reactions. For example, fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can convert hydroxyl or carbonyl precursors into difluoromethoxy derivatives. Reaction conditions (e.g., anhydrous environment, low temperatures) are critical to avoid side reactions. Comparative studies suggest that protecting the nitro and methoxy groups during fluorination improves yield .
- Key Reference: Synthesis of related difluoromethoxybenzene derivatives highlights the need for controlled fluorination to prevent over-fluorination .
Q. Which spectroscopic methods are optimal for confirming the substitution pattern of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene?
- 1H-NMR : Distinct splitting patterns for methoxy (δ ~3.8–4.0 ppm) and difluoromethoxy (coupled to two fluorine atoms, δ ~6.5–7.5 ppm) groups.
- 19F-NMR : Characteristic signals for CF2 groups (~−50 to −60 ppm).
- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups.
- Elemental Analysis : Validates molecular formula (e.g., C₈H₇F₂NO₄). Cross-referencing with X-ray crystallography (e.g., single-crystal studies) resolves ambiguities .
Q. How does pH influence the stability of nitroaromatic compounds like 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene in aqueous solutions?
- Nitro groups are sensitive to pH extremes. Under acidic conditions, protonation of the nitro group can lead to decomposition, while alkaline conditions may induce nucleophilic aromatic substitution. Stability studies on similar nitrobenzenes suggest optimal stability at pH 5–7 .
Advanced Research Questions
Q. What electronic effects arise from the interplay of nitro, methoxy, and difluoromethoxy groups, and how do they direct electrophilic substitution?
- The nitro group (-NO₂) is strongly electron-withdrawing (meta-directing), while methoxy (-OCH₃) is electron-donating (ortho/para-directing). The difluoromethoxy (-OCF₂H) group, being weakly electron-withdrawing due to fluorine’s electronegativity, may compete for directing effects. Computational studies (e.g., DFT) predict preferential substitution at positions ortho to nitro and para to methoxy. Experimental validation via bromination or nitration reactions is recommended .
Q. How can researchers resolve contradictions in spectral data interpretation for structurally similar analogs?
- Discrepancies in NMR assignments (e.g., overlapping signals for methoxy and difluoromethoxy groups) can be addressed using 2D techniques (COSY, HSQC) or isotopic labeling. For example, deuterated analogs or fluorine decoupling in 19F-NMR can isolate signals. Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .
Q. What are the thermal degradation pathways of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene, and how do substituents influence stability?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. The nitro group may undergo exothermic decomposition above 200°C, releasing NOx gases. The difluoromethoxy group’s stability under heat is higher than trifluoromethoxy analogs due to reduced steric strain. Comparative studies with 1,4-difluoro-2-methyl-3-nitrobenzene suggest methoxy groups enhance thermal stability via resonance effects .
Methodological Considerations
Experimental Design for Optimizing Reaction Yields in Difluoromethoxy-Substituted Nitrobenzenes
- Step 1 : Protect reactive sites (e.g., nitro group via acetylation) before fluorination.
- Step 2 : Screen fluorinating agents (e.g., DAST vs. XtalFluor-E) under varying temperatures (−20°C to RT).
- Step 3 : Monitor progress via TLC/GC-MS. Post-reaction, use aqueous workup to quench excess fluorinating agent.
- Step 4 : Characterize intermediates rigorously to confirm regioselectivity. Reference: Analogous protocols for 4-(difluoromethoxy)benzyl bromide highlight the importance of moisture-free conditions .
Safety and Waste Management for Nitroaromatic Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
